3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
Description
3-(Phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a synthetic organic compound featuring a propanamide backbone with a phenylsulfanyl group at the third carbon and a substituted furan-methyl moiety. The furan ring is further functionalized with a thiophen-3-yl group, contributing to its aromatic and electronic complexity.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(9-11-23-16-4-2-1-3-5-16)19-12-15-6-7-17(21-15)14-8-10-22-13-14/h1-8,10,13H,9,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXMPJJXUXSDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furan-Thiophene Intermediate
Starting Materials: 5-bromofuran-2-carbaldehyde and thiophene-3-boronic acid.
Reaction: Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out in an organic solvent at room temperature.
Products: Oxidized derivatives of the phenylsulfanyl group, such as sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere at low temperatures.
Products: Reduced forms of the amide group, potentially leading to amines.
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Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Typically performed in organic solvents at room temperature or slightly elevated temperatures.
Products: Substituted derivatives at the phenylsulfanyl or thiophene rings.
Scientific Research Applications
Chemical Properties and Structure
The compound can be described by its IUPAC name, which highlights its functional groups and structural features. The presence of the phenylsulfanyl and thiophene moieties suggests potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, derivatives of sulfonamide and amide compounds have been shown to possess antibacterial activity against resistant strains of bacteria.
Case Study:
A study on related compounds demonstrated that modifications in the phenyl and thiophene groups significantly enhanced their efficacy against bacterial infections, showcasing the potential of 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide in developing new antibiotics .
Antiviral Properties
Research into N-heterocycles has revealed their promising antiviral activity. Compounds structurally similar to this compound have been evaluated for their ability to inhibit viral replication, particularly in the context of emerging viruses.
Data Table: Antiviral Efficacy of Similar Compounds
| Compound Name | Target Virus | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCV | 0.35 | |
| Compound B | DENV | 2.1 | |
| This compound | TBD | TBD | TBD |
Material Science Applications
The unique structural characteristics of this compound suggest potential applications in materials science, particularly in the development of organic semiconductors and sensors.
Organic Electronics
The thiophene and furan units can facilitate charge transport, making this compound a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance performance metrics.
Case Study:
A recent investigation into furan-thiophene derivatives demonstrated improved charge mobility and stability when integrated into organic electronic devices . This highlights the potential utility of this compound in next-generation electronic applications.
Mechanism of Action
The mechanism by which 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on molecular properties, functional groups, and bioactivity.
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Diversity : The target compound’s thiophene-furan hybrid distinguishes it from analogs like 7d (1,3,4-oxadiazole-thiazole) and 31 (thiazole-fluorophenyl). Thiophene’s electron-rich nature may enhance π-π stacking interactions in biological targets compared to oxadiazole or morpholine-sulfonyl groups .
- However, fluorine in 31 improves metabolic stability, a feature absent in the target .
- Bioactivity Trends : Compounds with sulfanyl and amide linkages (e.g., 7d , 31 ) exhibit antimicrobial or anticancer activity, suggesting the target may share similar mechanisms, such as enzyme inhibition via sulfur-mediated binding .
Biological Activity
The compound 3-(phenylsulfanyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables to illustrate its effects.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : It contains a propanamide backbone with a phenylsulfanyl group and a furan-thiophene moiety.
- Molecular Formula : C₁₈H₁₈N₂O₂S₂
- Molecular Weight : 358.47 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following findings summarize its activity against various cancer cell lines:
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Cytotoxicity Against Breast Cancer Cells :
- A study evaluated the cytotoxic effects of synthesized compounds based on the β-aryl-β-mercapto ketones scaffold against MCF-7 breast cancer cells using the MTT assay. The results indicated significant cytotoxicity with lower toxicity to normal cells compared to the reference drug Tamoxifen .
- Table 1 : Cytotoxic Effects of Related Compounds on MCF-7 Cells
Compound Name IC50 (μM) Reference Compound (Tamoxifen) IC50 (μM) This compound TBD Tamoxifen 1.0 1-(4-methoxyphenyl)-3-(phenylthio)propan-1-one 0.8 -
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as suggested by studies on similar compounds . The presence of the phenylsulfanyl and furan-thiophene groups may enhance interaction with cellular targets involved in cell proliferation and survival.
Other Biological Activities
In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit other biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research has indicated that certain derivatives may also exhibit anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory conditions.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Anticancer Efficacy :
- Pharmacokinetics and Toxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
